REACTION_SMILES
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[Br:17][CH2:18][CH2:19][O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1.[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([O:14][CH3:15])[c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:9]1)[CH3:16]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([O:14][CH3:15])[c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:9]1)[CH3:16])[CH2:18][CH2:19][O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccccc1OCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(C)N)cc1S(N)(=O)=O
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Name
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Type
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product
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Smiles
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CCOc1ccccc1OCCNC(C)Cc1ccc(OC)c(S(N)(=O)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Br:17][CH2:18][CH2:19][O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1.[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([O:14][CH3:15])[c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:9]1)[CH3:16]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([O:14][CH3:15])[c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:9]1)[CH3:16])[CH2:18][CH2:19][O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOc1ccccc1OCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC(C)N)cc1S(N)(=O)=O
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Name
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|
Type
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product
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Smiles
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CCOc1ccccc1OCCNC(C)Cc1ccc(OC)c(S(N)(=O)=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:17][CH2:18][CH2:19][O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1.[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([O:14][CH3:15])[c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:9]1)[CH3:16]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([O:14][CH3:15])[c:8]([S:10](=[O:11])(=[O:12])[NH2:13])[cH:9]1)[CH3:16])[CH2:18][CH2:19][O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOc1ccccc1OCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC(C)N)cc1S(N)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccccc1OCCNC(C)Cc1ccc(OC)c(S(N)(=O)=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |